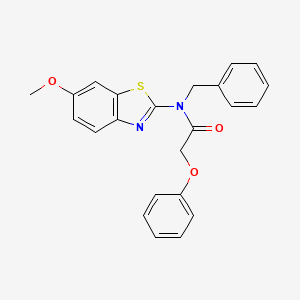

N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Description

N-Benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a benzothiazole derivative characterized by a 6-methoxy-substituted benzothiazole core, a benzyl group at the N1 position, and a phenoxyacetamide moiety at the C2 position. Benzothiazoles are recognized for their diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities . This article provides a detailed comparison of this compound with structurally related analogs, focusing on synthesis, physicochemical properties, and biological activities.

Properties

IUPAC Name |

N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3S/c1-27-19-12-13-20-21(14-19)29-23(24-20)25(15-17-8-4-2-5-9-17)22(26)16-28-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAHYJKWOXWBHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Acylation: The phenoxyacetamide moiety is introduced through acylation reactions. This involves the reaction of phenoxyacetic acid with a suitable acylating agent like acetic anhydride or acetyl chloride.

N-Benzylation: The final step involves the N-benzylation of the benzothiazole derivative using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and phenoxyacetamide moieties.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Hydroxylated derivatives.

Reduction: Dihydrobenzothiazole derivatives.

Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the development of new materials with specific properties.

Biology:

- Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine:

- Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry:

- Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The benzothiazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxy and phenoxyacetamide groups may enhance the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Core Benzothiazole Modifications

- Methoxy Substitution: The 6-methoxy group in the target compound is a common feature in bioactive benzothiazoles. For example, BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide) shares this substitution and demonstrates potent antimicrobial activity . In contrast, N-(6-nitrobenzo[d]thiazol-2-yl) derivatives (e.g., compound 6d) exhibit nitro groups at C6, enhancing VEGFR-2 inhibitory activity .

- Adamantyl Derivatives : 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide () replaces the benzyl group with a bulky adamantyl moiety, influencing crystal packing via N–H⋯N hydrogen bonds and S⋯S interactions. This structural change may alter solubility and bioavailability.

Acetamide Side Chain Variations

- Phenoxy vs. Heterocyclic Substituents: The phenoxyacetamide group in the target compound contrasts with BTC-j’s pyridylaminoacetamide and 6d’s thiadiazolyl-thioacetamide. These modifications impact molecular docking profiles; 6d shows strong binding to VEGFR-2 , while BTC-j targets DNA gyrase .

- Benzyl vs. Alkyl/Aryl Groups : The N-benzyl group distinguishes the target compound from analogs like N-(6-ethoxybenzothiazol-2-yl)-2-chloroacetamide (), which lacks aromatic N-substituents.

Physicochemical Data

Antimicrobial Activity

- BTC-j: Exhibits MIC values of 3.125–12.5 µg/ml against E. coli, S. aureus, and P. aeruginosa, comparable to standards like ciprofloxacin .

Anticancer and Enzyme Inhibition

Biological Activity

N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 6-methoxy-1,3-benzothiazole with benzylamine under reflux conditions, followed by coupling with 2-phenoxyacetic acid. The general synthetic route is outlined below:

- Formation of Intermediate : React 6-methoxy-1,3-benzothiazole with benzylamine in a suitable solvent (e.g., ethanol) to yield N-benzyl-6-methoxy-1,3-benzothiazol-2-amine.

- Final Product Formation : Couple the intermediate with 2-phenoxyacetic acid using a coupling reagent like DCC (N,N’-dicyclohexylcarbodiimide) to form the final product.

Anticonvulsant Activity

Research indicates that compounds related to benzothiazole derivatives exhibit anticonvulsant properties. A study evaluated a series of benzothiazole derivatives for their efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). The most potent derivative demonstrated an effective dose (ED50) of 9.85 mg/kg in the MES model and a protection index (PI) of 4.85, suggesting significant anticonvulsant potential .

The biological activity of N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide may involve interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound can inhibit certain enzymes by binding to their active sites, disrupting cellular pathways crucial for various physiological processes.

Comparative Analysis

The following table summarizes the biological activities of similar compounds:

| Compound Name | ED50 (mg/kg) MES Model | PI | Notes |

|---|---|---|---|

| N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide | TBD | TBD | Potential anticonvulsant |

| 3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl-[1,3]oxazinane | 9.85 | 4.85 | Most potent in study |

| 4-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | TBD | TBD | Inhibits enzymatic activity |

Case Studies

Several studies have focused on the biological activity of benzothiazole derivatives:

- Anticonvulsant Study : A series of compounds were tested for their ability to prevent seizures in mice. The results indicated that modifications in the benzothiazole structure significantly influenced their anticonvulsant potency .

- Enzyme Inhibition : Another study explored the inhibitory effects of related compounds on enzymes involved in cancer cell proliferation, demonstrating potential applications in cancer therapy .

Q & A

Q. Table 1: Key Intermolecular Interactions

| Interaction Type | Distance (Å) | Symmetry Code |

|---|---|---|

| N–H⋯N | 2.85 | x+1, y, z |

| C–H⋯O | 3.31 | x−1, y, z |

| S⋯S | 3.622 | x+1, y, z |

Advanced: What intermolecular forces govern crystal packing, and how do they influence material properties?

The crystal lattice is stabilized by:

- Classical hydrogen bonds : N–H⋯N links molecules into dimers, while C–H⋯O extends these into 1D ribbons .

- Non-covalent interactions : S⋯S chalcogen bonding (3.62 Å) contributes to layer stacking along the [100] axis .

- Van der Waals forces : Adamantyl or benzyl groups enhance hydrophobic interactions, affecting solubility and melting points .

These interactions dictate thermal stability (m.p. ~485–486 K) and solubility profiles, critical for formulation studies .

Advanced: How can researchers resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies may arise from:

- Dynamic vs. static structures : Solution NMR may average conformations, while XRD captures static crystal packing. For example, gauche conformations in XRD vs. apparent symmetry in NMR .

- Polymorphism : Recrystallization solvents (e.g., EtOH vs. DMSO) can yield distinct forms. Validate via PXRD and DSC .

- Software refinement : Use SHELXL for XRD refinement and Mercury for void analysis to reconcile bond-length mismatches .

Advanced: What methodologies are recommended for evaluating the biological activity of this compound?

While direct data on this compound is limited, analogous benzothiazoles are evaluated via:

- In vitro assays : Antimicrobial activity tested via MIC against S. aureus and E. coli using broth dilution .

- Docking studies : AutoDock Vina models interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .

- ADMET profiling : Use SwissADME to predict bioavailability and toxicity, guided by logP (calculated ~3.5) and PSA (~75 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.